ARV-771
描述
ARV-771 is a potent BET PROTAC (Proteolysis-Targeting Chimera) based on E3 ligase von Hippel-Lindau . It is designed to degrade bromodomain and extra terminal domain (BET) family proteins . The BET family proteins include BRD2, BRD3, and BRD4 . ARV-771 has Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2 (1), BRD2 (2), BRD3 (1), BRD3 (2), BRD4 (1), and BRD4 (2), respectively .
Synthesis Analysis
ARV-771 is a bromodomain and extraterminal (BET) protein degrader, a novel BET-PROTAC (proteolytic targeting chimera) with a HIF-1-derived von Hippel-Landau (VHL) E3 ligase Conjugated hydroxyproline and BET conjugated triazolodiazepine .
Molecular Structure Analysis
The molecular formula of ARV-771 is C49H60ClN9O7S2 . The molecular weight is 986.64 . The CAS Registry Number is 1949837-12-0 .
Chemical Reactions Analysis
PROTACs are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs .
Physical And Chemical Properties Analysis
ARV-771 is stable if stored as directed . It should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
科学研究应用
1. Hepatocellular Carcinoma (HCC) Treatment
- Summary of Application : ARV-771, a proteolysis targeting chimera (PROTAC) compound, has been evaluated for its anticancer activity in HCC. It suppresses the cell viability and colony formation of HCC cells by arresting cell cycle progression and triggering apoptosis .
- Methods of Application : The study involved treating HCC cells with ARV-771 and observing its effects on cell viability, colony formation, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited HCC progression in vivo. Moreover, ARV-771 and sorafenib, a Raf inhibitor used for targeted therapy of liver cancer, were found to synergistically inhibit the growth of HCC cells .
2. Acute Myeloid Leukemia (AML) Treatment
- Summary of Application : ARV-771 has been used in the treatment of AML expressing somatic or germline mutant RUNX1 (mtRUNX1). It represses RUNX1 and its targets, inducing apoptosis and improving survival of mice engrafted with AML expressing mtRUNX1 .
- Methods of Application : The study involved treating AML cells expressing mtRUNX1 with ARV-771 and observing its effects on RUNX1 repression, apoptosis induction, and survival improvement .
- Results : ARV-771 was found to be more potent than BET inhibitor OTX015 in reducing the in vivo AML burden and improving survival of mice engrafted with luciferase-transduced mtRUNX1 expressing AML cells .
3. Castration-Resistant Prostate Cancer (CRPC) Treatment
- Summary of Application : ARV-771, a von Hippel-Landau (VHL) E3 ligase-based BET PROTAC, has been found to be highly active against cellular models of CRPC .
- Methods of Application : The study involved treating CRPC cells with ARV-771 and observing its effects on BET protein degradation .
- Results : ARV-771 resulted in rapid BET protein degradation with DC50 (the drug concentration that results in 50% protein degradation) values <1 nM .
4. Multiple Myeloma Treatment
- Summary of Application : ARV-771 has been evaluated for its potential in treating multiple myeloma. It has been found to induce cell cycle arrest and apoptosis, thereby suppressing the progression of multiple myeloma .
- Methods of Application : The study involved treating multiple myeloma cells with ARV-771 and observing its effects on cell viability, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited multiple myeloma progression in vivo .
5. Breast Cancer Treatment
- Summary of Application : ARV-771 has been used in the treatment of breast cancer. It has been found to suppress the cell viability and colony formation of breast cancer cells via arresting cell cycle progression and triggering apoptosis .
- Methods of Application : The study involved treating breast cancer cells with ARV-771 and observing its effects on cell viability, colony formation, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited breast cancer progression in vivo .
6. Lung Cancer Treatment
- Summary of Application : ARV-771 has been evaluated for its potential in treating lung cancer. It has been found to induce cell cycle arrest and apoptosis, thereby suppressing the progression of lung cancer .
- Methods of Application : The study involved treating lung cancer cells with ARV-771 and observing its effects on cell viability, cell cycle progression, and apoptosis .
- Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited lung cancer progression in vivo .
7. Folate Receptor-Dependent Cancer Treatment
- Summary of Application : ARV-771 has been used in the development of folate-PROTACs, a new class of drugs that degrade target proteins in a folate receptor-dependent manner in cancer cells .
- Methods of Application : The study involved treating cancer cells with folate-ARV-771 and observing its effects on the degradation of bromodomains (BRDs), MEKs, and ALK .
- Results : Folate-ARV-771 was found to be capable of degrading BRDs in a folate receptor-dependent manner in cancer cells .
安全和危害
未来方向
PROTACs have the potential to improve current cancer therapies . Multiple studies have suggested that PROTACs exhibit enhanced pharmacodynamics and reduced toxicity both in vitro and in vivo compared to clinically relevant small-molecule kinase inhibitors . As preclinical and clinical evidence accumulates, the efficacy of PROTACs as targeted therapeutics suggests potential translational benefit in the clinical setting .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arv-771 |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。